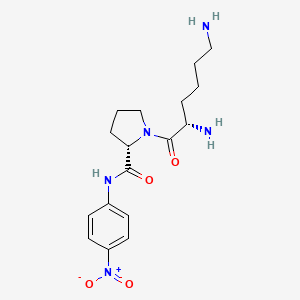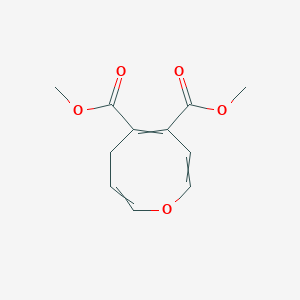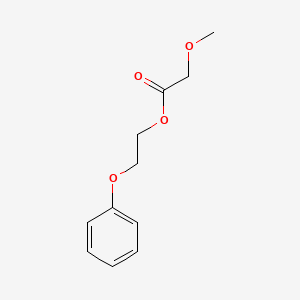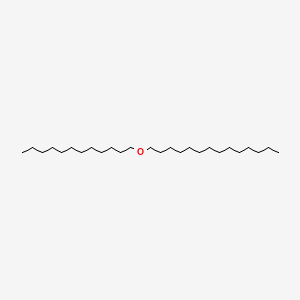
acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol is a compound that combines the properties of acetic acid and a cyclopentene diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (1R,2R)-cyclopent-3-ene-1,2-diol is a diol with a specific stereochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of cyclopentadiene to form cyclopentene, followed by dihydroxylation using osmium tetroxide to introduce the diol functionality. The final step involves the esterification of the diol with acetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield cyclopentane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Cyclopentane-1,2-dione or cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentane-1,2-diol.
Substitution: Cyclopent-3-ene-1,2-dichloride.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets. The diol functionality allows it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The acetic acid moiety can participate in esterification reactions, modifying the compound’s biological activity. Pathways involved include enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1,2-diol: Lacks the acetic acid moiety, resulting in different chemical reactivity and biological activity.
Cyclopent-3-ene-1,2-diol: Similar structure but without the acetic acid group, affecting its solubility and reactivity.
Acetic acid;cyclopentane-1,2-diol: Saturated version, leading to different chemical properties and applications.
Uniqueness
Acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol is unique due to its combination of a diol and acetic acid, providing a versatile compound for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
59415-75-7 |
|---|---|
Molekularformel |
C9H16O6 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C5H8O2.2C2H4O2/c6-4-2-1-3-5(4)7;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4)/t4-,5-;;/m1../s1 |
InChI-Schlüssel |
RRBFMVWCYFIGIV-ALUAXPQUSA-N |
Isomerische SMILES |
CC(=O)O.CC(=O)O.C1C=C[C@H]([C@@H]1O)O |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1C=CC(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)



![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)



![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)


